molecular formula C17H28O5 B149985 Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es CAS No. 126565-09-1

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es

Cat. No. B149985
M. Wt: 312.4 g/mol
InChI Key: XQGPUPZIXFNITR-ABRRYTQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a derivative of the natural product, squamulosin, and is synthesized using various methods.

Scientific Research Applications

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has been extensively studied for its various scientific research applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Mechanism Of Action

The mechanism of action of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for extended periods. However, it has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several potential future directions for research. It can be further investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It can also be studied for its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, its mechanism of action can be further elucidated to better understand its pharmacological effects.
Conclusion:
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It has been extensively studied for its various scientific research applications, including its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several advantages for lab experiments, but also has some limitations. Future research directions include further investigation of its potential as a therapeutic agent, lead compound for drug development, and elucidation of its mechanism of action.

Synthesis Methods

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is synthesized using various methods, including the use of squamulosin as a starting material. The synthesis involves the protection of the hydroxyl group of squamulosin using a suitable protecting group, followed by the selective oxidation of the primary alcohol to a carboxylic acid using a suitable oxidizing agent. The final step involves the deprotection of the hydroxyl group to yield acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es.

properties

CAS RN

126565-09-1

Product Name

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate

InChI

InChI=1S/C17H28O5/c1-5-19-15-11(3)14-7-6-10(2)13-8-9-20-17(13,14)16(22-15)21-12(4)18/h10-11,13-16H,5-9H2,1-4H3/t10-,11-,13+,14+,15+,16+,17-/m1/s1

InChI Key

XQGPUPZIXFNITR-ABRRYTQFSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](O1)OC(=O)C)OCC3)C)C

SMILES

CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C

Canonical SMILES

CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C

Origin of Product

United States

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